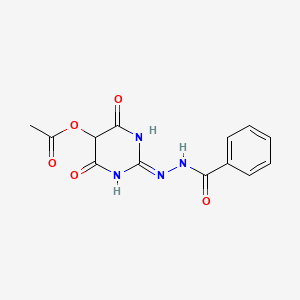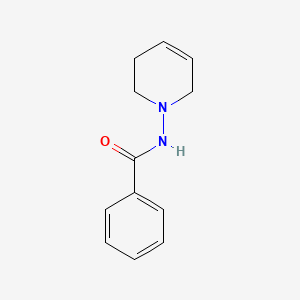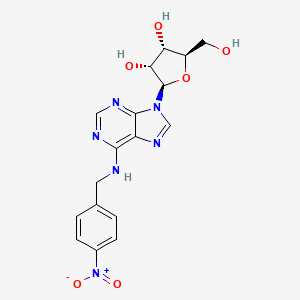
N6-(p-Nitrobenzyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(p-Nitrobenzyl)adenosine is a modified nucleoside compound where the adenosine molecule is substituted with a p-nitrobenzyl group at the N6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(p-Nitrobenzyl)adenosine typically involves the alkylation of adenosine with p-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the selective alkylation at the N6 position of the adenosine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(p-Nitrobenzyl)adenosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The p-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield N6-(p-aminobenzyl)adenosine, while substitution reactions could yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N6-(p-Nitrobenzyl)adenosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Industry: It can be used in the development of biochemical assays and diagnostic tools
Wirkmechanismus
The mechanism of action of N6-(p-Nitrobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. The p-nitrobenzyl group enhances the compound’s binding affinity and selectivity for certain receptor subtypes, influencing its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Benzyladenosine: Similar structure but lacks the nitro group.
N6-(3-Iodobenzyl)adenosine: Contains an iodo group instead of a nitro group.
N6-(4-Methoxybenzyl)adenosine: Contains a methoxy group instead of a nitro group
Uniqueness
N6-(p-Nitrobenzyl)adenosine is unique due to the presence of the p-nitrobenzyl group, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in pharmacological research.
Eigenschaften
CAS-Nummer |
40297-54-9 |
|---|---|
Molekularformel |
C17H18N6O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N6O6/c24-6-11-13(25)14(26)17(29-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
VAQMNFPQRLLRMG-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
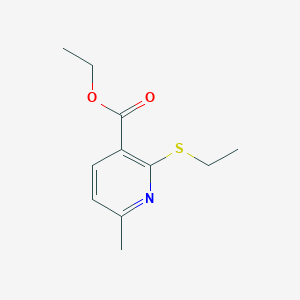
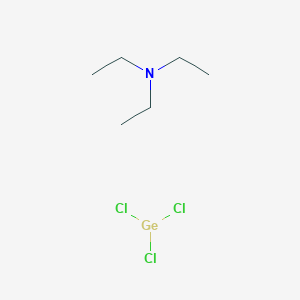
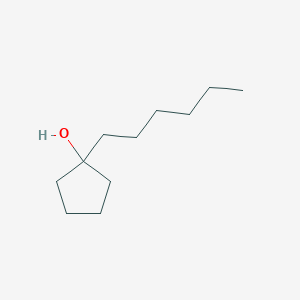


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
